molecular formula C19H26F2N4O2S B10920082 1-(difluoromethyl)-3,5-dimethyl-N-[2-(3-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-3,5-dimethyl-N-[2-(3-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10920082
M. Wt: 412.5 g/mol
InChI Key: YNQYZXLCDRZKRC-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-3,5-dimethyl-N-[2-(3-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfonamide group, and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-3,5-dimethyl-N-[2-(3-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base like triethylamine.

    N-Benzylation: The final step involves the N-benzylation of the pyrazole sulfonamide using benzyl halides under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(difluoromethyl)-3,5-dimethyl-N-[2-(3-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or pyrazole positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, sodium hydride, and dimethylformamide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted pyrazoles and benzyl derivatives.

Scientific Research Applications

1-(difluoromethyl)-3,5-dimethyl-N-[2-(3-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator, impacting various biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3,5-dimethyl-N-[2-(3-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the difluoromethyl group can enhance binding affinity through hydrophobic interactions. The pyrazole ring may also participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

1-(difluoromethyl)-3,5-dimethyl-N-[2-(3-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:

    1-(trifluoromethyl)-3,5-dimethyl-N-[2-(3-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical reactivity and biological activity.

    1-(difluoromethyl)-3,5-dimethyl-N-[2-(4-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide: This compound has a different substitution pattern on the piperidine ring, which can influence its binding affinity and selectivity for molecular targets.

    1-(difluoromethyl)-3,5-dimethyl-N-[2-(3-methylpiperidin-1-yl)phenyl]-1H-pyrazole-4-sulfonamide: This compound has a phenyl group instead of a benzyl group, which can alter its physicochemical properties and pharmacokinetic profile.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H26F2N4O2S

Molecular Weight

412.5 g/mol

IUPAC Name

1-(difluoromethyl)-3,5-dimethyl-N-[[2-(3-methylpiperidin-1-yl)phenyl]methyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C19H26F2N4O2S/c1-13-7-6-10-24(12-13)17-9-5-4-8-16(17)11-22-28(26,27)18-14(2)23-25(15(18)3)19(20)21/h4-5,8-9,13,19,22H,6-7,10-12H2,1-3H3

InChI Key

YNQYZXLCDRZKRC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=CC=CC=C2CNS(=O)(=O)C3=C(N(N=C3C)C(F)F)C

Origin of Product

United States

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